molecular formula C27H29N3OS2 B11518705 3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione CAS No. 361464-36-0

3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione

Cat. No.: B11518705
CAS No.: 361464-36-0
M. Wt: 475.7 g/mol
InChI Key: IWWRJEOZPANBGI-UHFFFAOYSA-N
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Description

3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione typically involves a multi-step process:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the benzothiazole intermediate with 4-(diphenylmethyl)piperazine in the presence of a suitable base such as potassium carbonate.

    Thione Formation: The final step involves the conversion of the benzothiazole intermediate to the thione derivative using reagents like carbon disulfide and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazole ring or the piperazine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring, where electrophilic aromatic substitution can occur.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the benzothiazole ring.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, 3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione is being investigated for its potential as an antipsychotic agent due to its ability to interact with dopamine and serotonin receptors .

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, given the presence of the benzothiazole core.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. The piperazine moiety is known to bind to dopamine and serotonin receptors, modulating their activity and leading to potential antipsychotic effects. The benzothiazole core may also contribute to the compound’s overall pharmacological profile by enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Lacks the diphenylmethyl and ethoxy groups, making it less complex but still active as a dopamine antagonist.

    6-Ethoxy-1,3-benzothiazole-2(3H)-thione: Lacks the piperazine moiety, which reduces its potential as a receptor modulator.

    4-(Diphenylmethyl)piperazine: Lacks the benzothiazole core, limiting its application in medicinal chemistry.

Uniqueness

The uniqueness of 3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione lies in its combined structural features, which provide a versatile platform for interaction with various biological targets. This combination enhances its potential as a therapeutic agent and a valuable tool in chemical research.

Properties

CAS No.

361464-36-0

Molecular Formula

C27H29N3OS2

Molecular Weight

475.7 g/mol

IUPAC Name

3-[(4-benzhydrylpiperazin-1-yl)methyl]-6-ethoxy-1,3-benzothiazole-2-thione

InChI

InChI=1S/C27H29N3OS2/c1-2-31-23-13-14-24-25(19-23)33-27(32)30(24)20-28-15-17-29(18-16-28)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,26H,2,15-18,20H2,1H3

InChI Key

IWWRJEOZPANBGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=S)S2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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